![molecular formula C15H15N5O4 B2534231 2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034522-29-5](/img/structure/B2534231.png)

2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

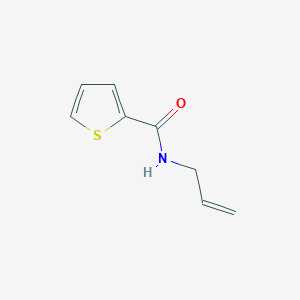

The compound is a complex organic molecule that contains a benzo[d]isoxazol-3-yl group and a 4,6-dimethoxy-1,3,5-triazin-2-yl group . The exact properties and uses of this specific compound are not available in the search results.

Synthesis Analysis

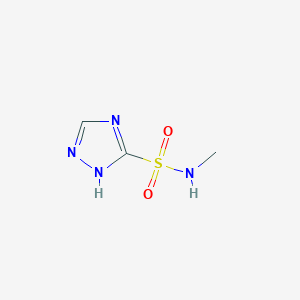

While the exact synthesis process for this compound is not available, compounds with similar groups have been synthesized in various ways. For example, 4,6-dimethoxy-1,3,5-triazin-2-yl group can be used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]isoxazol-3-yl group is a heterocyclic compound, and the 4,6-dimethoxy-1,3,5-triazin-2-yl group is a triazine derivative .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Triazine Derivatives

Research shows the synthesis of triazine derivatives, which include the compound , has applications in developing various pharmaceuticals and agrochemicals. Triazines and their derivatives are known for their potential pharmacological properties (Chau, Malanda, & Milcent, 1997).

Novel Synthesis Methods

Innovative synthesis methods for derivatives of benzodiazepines and benzoxazoles, which are chemically related to the compound , have been explored. These methods contribute to the advancement of pharmaceutical research, particularly in the development of new therapeutic agents (Troxler & Weber, 1974).

Tandem Palladium-Catalyzed Synthesis

A novel method involving palladium-catalyzed synthesis for related compounds has been developed. This method enhances the efficiency of synthesizing complex organic molecules, which can be pivotal in medicinal chemistry (Gabriele et al., 2006).

Potential Pharmacological Applications

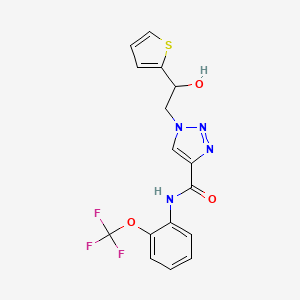

Precursor for Pharmaceutical Compounds

The compound serves as a precursor for the synthesis of various pharmacologically active derivatives. Its transformation into different derivatives opens pathways for the development of new drugs (Khodot & Rakitin, 2022).

Benzodiazepine Site Agonists

Research on similar compounds has led to the discovery of functionally selective inverse agonists at the benzodiazepine site of GABA receptors, indicating potential applications in cognitive enhancement and therapy for neurological disorders (Chambers et al., 2004).

Acyl-CoACholesterol O-Acyltransferase-1 Inhibitors

Derivatives of the compound have been identified as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which could be crucial in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Agricultural and Environmental Research

- Allelochemicals in Agriculture: Derivatives of benzoxazolinone, which are structurally similar, have been studied as allelochemicals in crops like wheat, rye, and maize. Understanding these compounds' transformation in the soil is vital for exploiting their properties to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)7-10-9-5-3-4-6-11(9)24-20-10/h3-6H,7-8H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQYJPQKZUUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2534149.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2534150.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2534152.png)

![2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B2534154.png)

![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)

![[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2534158.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534159.png)

![3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2534162.png)

![2-fluoro-N-{3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl}pyridine-4-carboxamide](/img/structure/B2534166.png)

![N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B2534168.png)